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molecular formula C8H14O3 B2920844 Ethyl 2-ethoxycyclopropane-1-carboxylate CAS No. 5604-58-0

Ethyl 2-ethoxycyclopropane-1-carboxylate

Cat. No. B2920844
M. Wt: 158.197
InChI Key: KIIOJVVKDDBEBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08623889B2

Procedure details

A solution of ethyl vinyl ether (4.5 mL, 47 mmol, 4.9 equiv.) and rhodium(II) acetate dimer (20.0 mg, 45.2 μmol, 4.8 mol %) in DCM (20 mL) at ambient temperature was treated with ethyl 2-diazoacetate (1.00 mL, 9.51 mmol) in 0.1 mL portions over 10 mins, allowing effervescence to subside between additions. The resulting green solution was stirred at ambient temperature for 2 h and concentrated in vacuo. The residue was dissolved in diethyl ether and washed with water, and with brine, dried over magnesium sulfate, filtered and concentrated in vacuo to afford crude ethyl 2-ethoxycyclopropanecarboxylate as a golden yellow oil (1.36 g, 90%) which was used without further purification.
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
rhodium(II) acetate dimer
Quantity
20 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([O:3][CH2:4][CH3:5])=[CH2:2].[N+](=[CH:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[N-]>C(Cl)Cl.CC([O-])=O.CC([O-])=O.CC([O-])=O.CC([O-])=O.[Rh+2].[Rh+2]>[CH2:1]([O:3][CH:4]1[CH2:5][CH:8]1[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH3:2] |f:3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
4.5 mL
Type
reactant
Smiles
C(=C)OCC
Name
Quantity
1 mL
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
rhodium(II) acetate dimer
Quantity
20 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+2].[Rh+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting green solution was stirred at ambient temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diethyl ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine, dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC1C(C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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